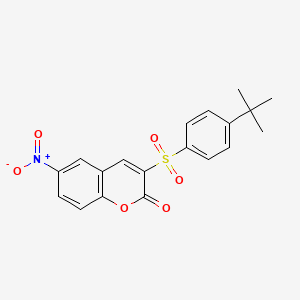
3-(4-Tert-butylphenyl)sulfonyl-6-nitrochromen-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-(4-Tert-butylphenyl)sulfonyl-6-nitrochromen-2-one, also known as BNP-15, is a small molecule inhibitor that has shown potential in various scientific research applications. This compound is synthesized through a multi-step process and has been studied extensively for its mechanism of action, biochemical and physiological effects, as well as its advantages and limitations in lab experiments. In
Scientific Research Applications
Stereoselective Synthesis
In the field of stereochemistry, 3-(4-tert-butylphenyl)sulfonyl-6-nitrochromen-2-one derivatives play a significant role. Lupi et al. (2009) demonstrated the stereoselective conversion of N-(4-nitrobenzene)sulfonyl-alpha-amino acid tert-butyl esters into corresponding N-alkyl-alpha-(4-nitrophenyl)-alpha-amino esters. This process involves N-alkylation followed by N-C(alpha) migration and the loss of sulfur dioxide, crucial for asymmetric induction determined by a non-racemic enolate (Lupi et al., 2009).
Multi-Coupling Reagent
Auvray et al. (1985) explored the reactivity of 3-bromo-2-(tert-butylsulfonyl)-1-propene as a multi-coupling reagent. This compound reacts with various electrophiles in the presence of zinc metal, leading to the synthesis of unsaturated sulfones. These sulfones can further react with soft or hard nucleophiles, yielding highly functionalized sulfones, demonstrating its versatility in synthetic chemistry (Auvray et al., 1985).
Organocatalysis
In organocatalysis, 4-trifluoromethanesulfonamidyl prolinol tert-butyldiphenylsilyl ether, a related compound, has been identified as an efficient catalyst for asymmetric Michael addition reactions. Wang et al. (2009) reported its high efficiency in catalyzing reactions of ketones and aldehydes to nitrostyrenes, leading to syn-selective adducts with excellent yields and stereoselectivities (Wang et al., 2009).
DNA/Protein Binding and Anticancer Activity
The Schiff base ligands derived from 4-tert-butylphenylsulfonyl compounds have shown potential in cancer research. Mukhopadhyay et al. (2015) synthesized Schiff base ligands and cyclometalated mononuclear complexes, which demonstrated efficient binding with calf thymus DNA and bovine serum albumin. These complexes were explored for their anticancer activity, highlighting their potential in therapeutic applications (Mukhopadhyay et al., 2015).
Cancer Metastasis Inhibition
Shen et al. (2015) studied the sulfonylacrylonitrile derivatives for their role in inhibiting cancer metastasis. They synthesized various analogues of 3-[(4-tert-butylphenyl)sulfonyl]acrylonitrile, demonstrating their effectiveness in causing cancer cell death and inhibiting intra-abdominal cancer spread in murine models. This research underlines the potential of these compounds in cancer treatment (Shen et al., 2015).
Chemoselective Nitration
Kilpatrick et al. (2013) developed a method for the chemoselective conversion of aromatic sulfonamides into mono-nitro derivatives using tert-butyl nitrite. This method exhibits high selectivity for sulfonamide functionalized aryl systems, which is significant for the synthesis of nitro derivatives in the presence of other reactive functionalities (Kilpatrick et al., 2013).
properties
IUPAC Name |
3-(4-tert-butylphenyl)sulfonyl-6-nitrochromen-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17NO6S/c1-19(2,3)13-4-7-15(8-5-13)27(24,25)17-11-12-10-14(20(22)23)6-9-16(12)26-18(17)21/h4-11H,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWHQBSRQYKZIDF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)C2=CC3=C(C=CC(=C3)[N+](=O)[O-])OC2=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17NO6S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-{1-[(4-Methylphenyl)sulfonyl]-4-piperidyl}propanoic acid](/img/structure/B2355908.png)
![2-chloro-6,7-di(pyridin-3-yl)-7,12-dihydro-6H-chromeno[4,3-d]tetrazolo[1,5-a]pyrimidine](/img/structure/B2355910.png)
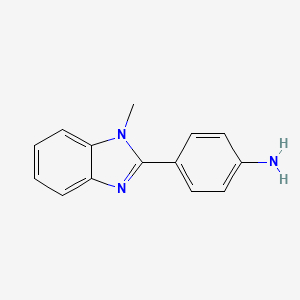
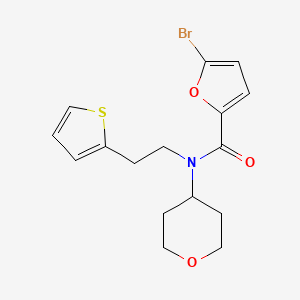
![2-[3-acetamido-4,5-diacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxybenzoic Acid](/img/structure/B2355913.png)
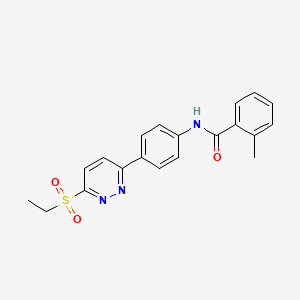
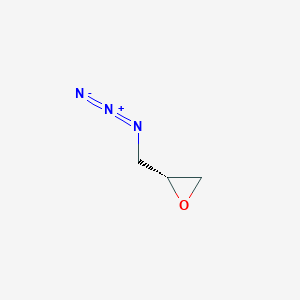
![4-[2-[1-(1,1-Dioxothiolan-3-yl)-2,5-dimethylpyrrol-3-yl]-2-oxoethoxy]benzaldehyde](/img/structure/B2355917.png)

![1-[3-(4-Methylphenyl)pyrrolidin-1-yl]prop-2-en-1-one](/img/structure/B2355921.png)
![N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-4-oxo-4H-chromene-2-carboxamide](/img/structure/B2355923.png)
![N-(4-(furan-2-yl)thiazol-2-yl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide](/img/structure/B2355925.png)
